5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
CAS No.:
Cat. No.: VC17657340
Molecular Formula: C8H10BrNS
Molecular Weight: 232.14 g/mol
* For research use only. Not for human or veterinary use.
![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole -](/images/structure/VC17657340.png)
Specification
Molecular Formula | C8H10BrNS |
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Molecular Weight | 232.14 g/mol |
IUPAC Name | 5-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole |
Standard InChI | InChI=1S/C8H10BrNS/c9-5-8(1-2-8)3-7-4-10-6-11-7/h4,6H,1-3,5H2 |
Standard InChI Key | MCABSBJUPOWKOG-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CC2=CN=CS2)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a 1,3-thiazole ring substituted at the 5-position with a [1-(bromomethyl)cyclopropyl]methyl group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, provides a planar aromatic system that facilitates π-π interactions in biological systems . The cyclopropyl moiety introduces angular strain, enhancing reactivity, while the bromomethyl group (-CH₂Br) serves as a potent electrophile capable of forming covalent bonds with nucleophilic residues in target proteins .
Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂BrNS | |
Molecular Weight | 246.17 g/mol | |
CAS Registry Number | 1490510-83-2 | |
SMILES Notation | C1CC1(CN2C=C(S2)Br)C |
The three-dimensional conformation, as inferred from PubChem’s 3D structure data , reveals a bent geometry at the cyclopropane ring, with the bromomethyl group positioned orthogonally to the thiazole plane. This spatial arrangement may influence steric interactions in binding pockets.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step reactions starting with cyclopropane derivatives. One plausible route, inferred from related thiazole syntheses , proceeds as follows:
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Cyclopropanation: Reacting allyl bromide with a diazo compound to form 1-(bromomethyl)cyclopropane.
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Alkylation: Coupling the cyclopropane derivative with a thiazole precursor, such as 5-mercapto-1,3-thiazole, under basic conditions.
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Bromination: Introducing the bromomethyl group via radical bromination or electrophilic substitution.
Reaction conditions often require anhydrous solvents (e.g., THF or DMF), transition metal catalysts (e.g., Pd for cross-couplings), and controlled temperatures (0–60°C) to optimize yields.
Analytical Characterization
Post-synthesis validation employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm), thiazole protons (δ 7.0–8.5 ppm), and bromomethyl group (δ 3.5–4.5 ppm) .
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 246.17 .
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X-ray Crystallography: Limited data exist, but analogous structures show bond lengths of 1.48 Å for C-Br and 1.51 Å for cyclopropane C-C bonds .
Biological Activity and Mechanistic Insights
Anticancer Applications
The compound’s electrophilicity makes it a candidate for targeting cancer metabolism. Lactate dehydrogenase (LDH), a key enzyme in the Warburg effect, is inhibited by thiazole-based covalent modifiers . While direct data on this compound are scarce, structural analogs exhibit:
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LDH Inhibition: IC₅₀ values of 12–50 nM in pancreatic cancer cells .
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Glycolysis Suppression: Reduction of lactate production by 60–80% at 1 μM concentrations .
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its fusion of a thiazole ring and a brominated cyclopropyl group. The table below contrasts it with related molecules:
The presence of both cyclopropyl and bromomethyl groups in 5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole distinguishes it from analogs lacking one or both functionalities, potentially offering synergistic reactivity.
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